1-(3-Methoxybenzyl)-1H-indazol-5-amine
Description
Properties
CAS No. |
930606-51-2 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indazol-5-amine |
InChI |
InChI=1S/C15H15N3O/c1-19-14-4-2-3-11(7-14)10-18-15-6-5-13(16)8-12(15)9-17-18/h2-9H,10,16H2,1H3 |
InChI Key |
BPCQREDSYOPLAP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)N)C=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)N)C=N2 |
Origin of Product |
United States |
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-indazol-5-amine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables and insights from verified sources.
Structure
1-(3-Methoxybenzyl)-1H-indazol-5-amine features an indazole core with a methoxybenzyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 256.31 g/mol.
Medicinal Chemistry
1-(3-Methoxybenzyl)-1H-indazol-5-amine has been explored for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors suggests that it may inhibit specific signaling pathways involved in tumor growth.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects on breast cancer cells, with an IC value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuropharmacology
Research has also focused on the neuroprotective effects of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study conducted on animal models of Parkinson's disease, the compound demonstrated a reduction in neuroinflammation and oxidative stress markers. Behavioral tests showed improved motor functions, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses activity against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Chemical Reactions Analysis
Acylation Reactions
The C5-amine undergoes efficient acylation under mild conditions. For example:
Key findings:
-
Protection of the indazole nitrogen (e.g., Boc) is critical to avoid competing N-alkylation during acylation .
-
Acylation enhances solubility and enables further functionalization for drug discovery .
Alkylation Reactions
The C5-amine can be selectively alkylated under basic conditions:
Notes:
-
Steric hindrance from the 3-methoxybenzyl group may reduce reaction rates compared to unsubstituted indazoles .
-
Selective monoalkylation requires precise stoichiometric control .
Suzuki-Miyaura Coupling
The indazole core participates in palladium-catalyzed cross-coupling:
| Position | Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| C5 | Arylboronic acid | PdCl2(dppf)2, Cs2CO3 | 90°C, N2, 12h | 5-Aryl-1-(3-methoxybenzyl)-1H-indazole | 82% |
Key considerations:
Reduction and Cyclization
The amine group facilitates reductive and cyclization pathways:
Protonation and Salt Formation
The amine exhibits pH-dependent behavior:
Structural Modifications in Drug Design
Derivatives of this scaffold show enhanced pharmacokinetic properties:
-
Piperazine-linked analogues improve water solubility (logP reduction by 1.2 units) .
-
Mercaptoacetamide conjugates demonstrate histone deacetylase inhibition (IC50 < 1 µM) .
This compound’s reactivity profile makes it invaluable for synthesizing kinase inhibitors, anticancer agents, and MAO-B inhibitors . Direct experimental data for the 3-methoxybenzyl-substituted variant remains limited, but analog studies confirm predictable regioselectivity and functional group tolerance.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(3-Methoxybenzyl)-1H-indazol-5-amine with its analogs:
Substituent Effects on Bioactivity
- Electron-Donating vs. Withdrawing Groups : The 3-methoxy group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-fluoro or 3-chloro derivatives), which are more lipophilic and electron-withdrawing .
- Bulkier Substituents : The tetrahydropyran group in 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine introduces steric hindrance, which could reduce membrane permeability despite moderate lipophilicity (logP ~2.9) .
Preparation Methods
Synthesis of the Indazole Core
The indazole core is generally prepared by cyclization of hydrazones derived from 2-fluoro-5-nitroacetophenone or related carbonyl compounds with hydrazine or arylhydrazines. For example, reaction of 2-fluoro-5-nitroacetophenone with hydrazine hydrate in dimethylformamide (DMF) at room temperature produces the corresponding 1H-indazole intermediate in high yields (45–90%) after cyclization.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2-Fluoro-5-nitroacetophenone + NH2NH2·H2O | Hydrazone formation in DMF at 23°C | ≥70% (hydrazone) |
| 2 | Addition of K2CO3, heating at 90°C | Cyclization to 1H-indazole | 62–78% |
This procedure can be adapted to various arylhydrazines and aldehydes to yield substituted indazoles.
Introduction of the 3-Methoxybenzyl Group
The N-1 substitution with a 3-methoxybenzyl group is typically achieved via nucleophilic substitution or alkylation of the indazole nitrogen. This can be done by:
- Using 3-methoxybenzyl halides (e.g., bromide or chloride) to alkylate the indazole nitrogen under basic conditions.
- Alternatively, reductive amination strategies can be employed if an aldehyde precursor is available.
The alkylation step usually involves:
- Base such as potassium carbonate or sodium hydride.
- Solvent such as DMF or dimethyl sulfoxide (DMSO).
- Mild heating or room temperature stirring.
This step selectively introduces the 3-methoxybenzyl substituent at the N-1 position without affecting the amino group at the 5-position.
Amination at the 5-Position
The 5-amino substituent is introduced either by:
- Direct reduction of a nitro group at the 5-position on the indazole ring, using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.
- Alternatively, nucleophilic aromatic substitution on a suitable leaving group at the 5-position can be used to introduce the amino group.
Reduction of 5-nitroindazole derivatives to 5-aminoindazoles is a common and efficient method, often yielding high purity products after simple workup.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Fluoro-5-nitroacetophenone | NH2NH2·H2O, DMF, 23°C, 2 h | Hydrazone intermediate | ≥70% |
| 2 | Hydrazone intermediate | K2CO3, DMF, 90°C, 3 h | 1-(5-Nitro-1H-indazolyl) intermediate | 62–78% |
| 3 | 1-(5-Nitro-1H-indazolyl) intermediate | Reduction (Fe/acid or H2/Pd) | 1-(5-Amino-1H-indazolyl) intermediate | High yield |
| 4 | 1-(5-Amino-1H-indazolyl) intermediate | 3-Methoxybenzyl bromide, K2CO3, DMF | 1-(3-Methoxybenzyl)-1H-indazol-5-amine | Moderate to high yield |
Research Findings and Optimization Notes
- Use of polar aprotic solvents such as DMF is critical for efficient hydrazone formation and cyclization.
- The amount of hydrazine hydrate and base equivalents influences the yield significantly; typically, 2–3 equivalents are optimal.
- One-pot procedures combining hydrazone formation and cyclization reduce purification steps and improve overall efficiency.
- The presence of electron-withdrawing groups (e.g., nitro) facilitates cyclization but requires subsequent reduction to introduce the amino group.
- Alkylation with 3-methoxybenzyl halides is generally selective for the N-1 position and proceeds smoothly under mild conditions.
- Purification is typically achieved by extraction, washing, and recrystallization, yielding high purity final compounds.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxybenzyl)-1H-indazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, a related compound, N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine, was synthesized by refluxing 1H-indazol-5-amine with 2,4-dichloropyrimidine in ethanol, using triethylamine (TEA) as a base at 80°C for 3 hours . Key optimization parameters include:
- Catalyst/base selection : TEA or Na₂CO₃ for deprotonation.
- Solvent : Ethanol or DMF for polar aprotic conditions.
- Temperature : 80–100°C for efficient coupling.
- Purification : Recrystallization (e.g., MeOH) or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, 1-(3-methoxybenzyl) groups show aromatic protons at δ 6.5–7.5 ppm and methoxy signals near δ 3.7 ppm .
- Mass Spectrometry (MS) : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 270.1357) .
- IR : Functional groups like NH₂ (stretch ~3400 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) are identified.
Q. How can researchers assess the purity of synthesized batches?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
- TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines).
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Methodological approaches include:
- Dose-response curves : Establish IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity) .
- Structural analogs : Compare activities of derivatives (e.g., fluorobenzyl vs. methoxybenzyl substitutions) to identify SAR trends .
- Target validation : Use siRNA knockdown or CRISPR to confirm hypothesized targets (e.g., kinase inhibition).
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like kinases or GPCRs. For example, indazole derivatives often interact with ATP-binding pockets .
- QSAR models : Correlate substituent electronic properties (Hammett σ) with activity data to guide synthetic modifications.
Q. What crystallographic methods confirm the compound’s 3D structure?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
Methodological Recommendations
- For SAR studies : Systematically vary substituents on the benzyl group (e.g., halogen, methoxy, nitro) and evaluate changes in bioactivity .
- For crystallography : Optimize crystal growth via vapor diffusion (e.g., ether diffusion into DCM solutions) .
- For assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
